An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,6-difluorobenzoyl chloride
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,6-difluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-difluorobenzoyl chloride is a halogenated aromatic acyl chloride of significant interest in contemporary chemical research, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive acyl chloride group, a synthetically versatile bromine atom, and two fluorine atoms, makes it a valuable building block for the synthesis of complex molecular architectures. The incorporation of fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design.[1] This guide provides a comprehensive overview of the physical properties of 4-Bromo-2,6-difluorobenzoyl chloride, including its synthesis, reactivity, and safe handling, with a focus on the practical application of this knowledge in a research and development setting.
Chemical Identity and Physical Properties
4-Bromo-2,6-difluorobenzoyl chloride is identified by the CAS number 497181-19-8.[2][3] While extensive experimental data on its physical properties is not widely published, a combination of supplier information and theoretical understanding allows for a detailed characterization.
| Property | Value | Source(s) |
| CAS Number | 497181-19-8 | [2][3] |
| Molecular Formula | C₇H₂BrClF₂O | [4] |
| Molecular Weight | 255.45 g/mol | [4] |
| Melting Point | 40–41°C | [5] |
| Boiling Point | 222-223°C (Predicted) | [4] |
| Density | Not available | |
| Appearance | Expected to be a low-melting solid or liquid, potentially colorless to light yellow. | [6] |
Note: The melting point is reported by a single supplier and should be considered provisional until independently verified. The boiling point is a predicted value.
Synthesis and Purification
The primary route to 4-Bromo-2,6-difluorobenzoyl chloride involves the conversion of its corresponding carboxylic acid, 4-bromo-2,6-difluorobenzoic acid.[2] This precursor can be synthesized from 3,5-difluorobromobenzene through ortho-lithiation followed by carboxylation with carbon dioxide.[1][7]
Caption: Synthetic pathway to 4-Bromo-2,6-difluorobenzoyl chloride.
Experimental Protocol: Synthesis of 4-Bromo-2,6-difluorobenzoyl chloride from 4-Bromo-2,6-difluorobenzoic acid
Causality: The conversion of a carboxylic acid to an acyl chloride is a standard transformation that activates the carbonyl group for nucleophilic acyl substitution. Thionyl chloride (SOCl₂) is a common reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[2]
Self-Validating System: The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The purity of the final product can be confirmed by spectroscopic methods (NMR, IR) and by its characteristic reactivity.
Methodology:
-
Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved acidic gases.
-
Reaction: To the flask, add 4-bromo-2,6-difluorobenzoic acid. Add an excess of thionyl chloride (approximately 2-3 equivalents).
-
Heating: Gently heat the reaction mixture to reflux. The solid carboxylic acid will gradually dissolve as it reacts.
-
Monitoring: Continue refluxing until the evolution of gases ceases, indicating the completion of the reaction.
-
Purification: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-Bromo-2,6-difluorobenzoyl chloride can be further purified by vacuum distillation.
Spectroscopic Characterization
Due to the lack of publicly available experimental spectra, this section details the expected spectroscopic features of 4-Bromo-2,6-difluorobenzoyl chloride based on its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing a single signal for the two equivalent aromatic protons. This signal would likely appear as a triplet due to coupling with the two equivalent fluorine atoms. The chemical shift would be in the downfield region, characteristic of aromatic protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be more complex due to the presence of fluorine and the carbonyl group. Key expected signals include:
-
A signal for the carbonyl carbon, likely in the range of 160-170 ppm.
-
Signals for the aromatic carbons, which will exhibit C-F coupling. The carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF), while other carbons in the ring will show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF).
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms. The chemical shift will be in the typical range for aryl fluorides.
IR Spectroscopy
The infrared spectrum will be dominated by a strong absorption band characteristic of the C=O stretching vibration of the acyl chloride functional group, typically appearing in the range of 1770-1810 cm⁻¹.[2] Additional bands corresponding to C-Br, C-F, and aromatic C-H and C=C stretching and bending vibrations will also be present.
Reactivity and Handling
As an acyl chloride, 4-Bromo-2,6-difluorobenzoyl chloride is a reactive compound that requires careful handling.
Reactivity:
-
Hydrolysis: It will react readily with water and other protic solvents (e.g., alcohols, amines) to form the corresponding carboxylic acid, esters, or amides, respectively.[8] This reactivity makes it a versatile acylating agent but also necessitates handling under anhydrous conditions.
-
Nucleophilic Acyl Substitution: The carbonyl carbon is highly electrophilic and will undergo nucleophilic acyl substitution with a wide range of nucleophiles.[2]
Handling and Storage:
-
Moisture Sensitivity: Due to its reactivity with water, it should be handled under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound. Work in a well-ventilated fume hood.
Solubility
While quantitative solubility data is scarce, 4-Bromo-2,6-difluorobenzoyl chloride is expected to be soluble in a range of common anhydrous aprotic organic solvents.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Aprotic Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | "Like dissolves like" principle; common solvents for reactions with acyl chlorides. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Soluble | Good solvents for a wide range of organic compounds. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Non-polar nature is compatible with the aromatic ring of the solute. |
| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | Reacts to form the carboxylic acid or esters.[1][5] |
Experimental Protocol: Determination of Solubility
Causality: Determining the solubility of a reactive compound requires careful control of conditions to prevent decomposition. The gravimetric method described here is a reliable way to determine solubility by measuring the mass of solute dissolved in a known mass of solvent.
Self-Validating System: The attainment of equilibrium is ensured by stirring for an extended period. The consistency of results from multiple measurements will validate the determined solubility.
Methodology:
-
Preparation: Ensure all glassware is scrupulously dried. Use an anhydrous solvent.
-
Equilibration: In a sealed vial under an inert atmosphere, add an excess of 4-Bromo-2,6-difluorobenzoyl chloride to a known volume of the anhydrous solvent.
-
Stirring: Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sampling: Allow any undissolved solid to settle. Carefully withdraw a known volume of the supernatant saturated solution using a pre-weighed, gas-tight syringe.
-
Analysis: Transfer the aliquot to a pre-weighed vial. Evaporate the solvent under a stream of inert gas.
-
Calculation: Weigh the vial containing the solute residue. The mass of the dissolved solute can be determined by difference. Calculate the solubility in g/100 mL or other desired units.
Sources
- 1. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-Bromo-2,6-difluorobenzoyl chloride | C7H2BrClF2O | CID 51000132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. 4-Bromo-2-fluorobenzoyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
